1,3-Bis(hexylamino)propan-2-ol
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Overview
Description
1,3-Bis(hexylamino)propan-2-ol is an organic compound with the molecular formula C15H34N2O It is characterized by the presence of two hexylamino groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hexylamino)propan-2-ol typically involves the reaction of hexylamine with epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism where hexylamine attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hexylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,3-Bis(hexylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antileishmanial activities
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(hexylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(aryloxy)propan-2-amines: These compounds have similar structural features and are studied for their antileishmanial activity.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for their antifungal properties.
Uniqueness
1,3-Bis(hexylamino)propan-2-ol is unique due to its specific combination of hexylamino groups and propanol backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188939-19-7 |
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Molecular Formula |
C15H34N2O |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1,3-bis(hexylamino)propan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-3-5-7-9-11-16-13-15(18)14-17-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
JVEKJTHWUKLNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(CNCCCCCC)O |
Origin of Product |
United States |
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